molecular formula C6H6F2N2O3 B12974982 1-(Difluoromethyl)-3-methoxy-1H-pyrazole-4-carboxylic acid

1-(Difluoromethyl)-3-methoxy-1H-pyrazole-4-carboxylic acid

Cat. No.: B12974982
M. Wt: 192.12 g/mol
InChI Key: HUWQERLFGSNEGX-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-methoxy-1H-pyrazole-4-carboxylic acid is a chemical compound that features a pyrazole ring substituted with difluoromethyl, methoxy, and carboxylic acid groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluoromethyl)-3-methoxy-1H-pyrazole-4-carboxylic acid typically involves the difluoromethylation of pyrazole derivatives. One common method involves the reaction of difluoroacetoacetic acid ethyl ester with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring . The ester is then hydrolyzed with sodium hydroxide to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound has been optimized by various chemical companies, including Syngenta, Bayer Crop Science, and BASF. These optimizations focus on improving yield and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-3-methoxy-1H-pyrazole-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of difluoromethyl-substituted pyrazole derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Difluoromethyl)-3-methoxy-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of specialized agrochemicals and pharmaceuticals .

Properties

Molecular Formula

C6H6F2N2O3

Molecular Weight

192.12 g/mol

IUPAC Name

1-(difluoromethyl)-3-methoxypyrazole-4-carboxylic acid

InChI

InChI=1S/C6H6F2N2O3/c1-13-4-3(5(11)12)2-10(9-4)6(7)8/h2,6H,1H3,(H,11,12)

InChI Key

HUWQERLFGSNEGX-UHFFFAOYSA-N

Canonical SMILES

COC1=NN(C=C1C(=O)O)C(F)F

Origin of Product

United States

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